DL-Leucine
Overview
Description
DL-Leucine is a racemic mixture of the D- and L- enantiomers of Leucine . It is used to form benzimidazole and pyrimidine hydroxy azo dyes with various transition metals . DL-Leucine may also be used for the evaluation of chiral amino acid separation techniques .
Synthesis Analysis
DL-Leucine is a racemic mixture of the D- and L- enantiomers of Leucine . It is used in the evaluation of chiral amino acid separation techniques . HPLC was performed using a SHIMADZU HPLC system .Molecular Structure Analysis
Leucine is an essential amino acid that is used in the biosynthesis of proteins . It contains an α- amino group (which is in the protonated −NH 3+ form under biological conditions), an α- carboxylic acid group (which is in the deprotonated −COO − form under biological conditions), and a side chain isobutyl group, making it a non-polar aliphatic amino acid .Chemical Reactions Analysis
DL-Leucine is a racemic mixture of the D- and L- enantiomers of Leucine . It is used to form benzimidazole and pyrimidine hydroxy azo dyes with various transition metals . More detailed information about its chemical reactions can be found in the NIST Chemistry WebBook .Physical And Chemical Properties Analysis
DL-Leucine has a molecular weight of 131.1729 g/mol . More detailed information about its physical and chemical properties can be found in the NIST Chemistry WebBook .Scientific Research Applications
Synthesis of DL-Leucine Derivatives : DL-Leucine has been used in the synthesis of isotopically labeled peptides, such as oxytocin derivatives, which are important for biochemical research (Viswanatha, Larsen, & Hruby, 1979).
Neurochemical Studies : Incorporation of DL-Leucine into rat brain proteins during spreading cortical depression has been studied, shedding light on brain protein metabolism under specific conditions (Křivánek, 1970).
Treatment of Lysosomal Storage Disorders : Acetyl-DL-Leucine, a derivative of DL-Leucine, has been found to slow disease progression in lysosomal storage disorders like Niemann-Pick disease type C1 (Kaya et al., 2021).
Metabolic Pathways Analysis : Studies on the metabolism of DL-Leucine have provided insights into the partition of amino acids in various metabolic pathways (Ul Hassan & Greenberg, 1952).
Protein Synthesis in Pancreas : Research on the incorporation of DL-Leucine into proteins in various pancreatic cell fractions has contributed to our understanding of protein synthesis and transport in the pancreas (Siekevitz & Palade, 1958).
Astrobiology : The effects of longitudinally polarized protons on DL-Leucine were investigated to test hypotheses about the origins of biological optical activity (Lemmon, Conzett, & Bonner, 1981).
Chiral Resolution : DL-Leucine has been used to study chiral resolution, such as the preferential enrichment of its enantiomers, which is significant in stereochemistry and pharmaceutical sciences (Manoj et al., 2015).
Pharmacokinetics : Methods have been developed for the simultaneous determination of leucine enantiomers, including DL-Leucine, in plasma, which are important for pharmacokinetic studies (Hasegawa et al., 1999).
Safety And Hazards
Future Directions
There are ongoing studies on the effects of DL-Leucine on cerebellar ataxia . It has been shown to improve ataxia in observational studies in patients with Niemann–Pick Type C1 and other cerebellar ataxias . Furthermore, the amino acid leucine has been found to activate the key cell-growth regulator mTOR , which could have implications for future research and treatment strategies.
properties
IUPAC Name |
2-amino-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFNLRQFUQHCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25988-64-1 | |
Record name | Leucine, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25988-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00859050 | |
Record name | DL-Leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Leucine | |
CAS RN |
328-39-2, 328-38-1, 61-90-5 | |
Record name | Leucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=328-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DL-Leucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-LEUCINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77687 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | leucine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46709 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DL-Leucine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9252 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Leucine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | DL-Leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-leucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.754 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEUCINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QSS9D5DR6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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